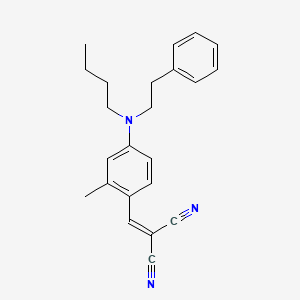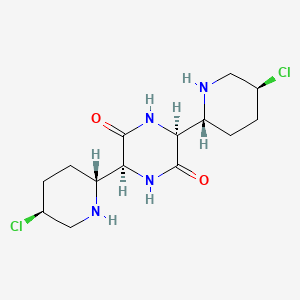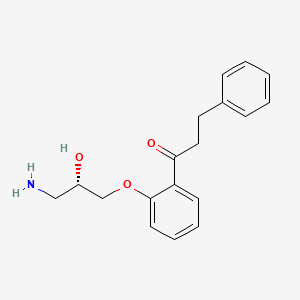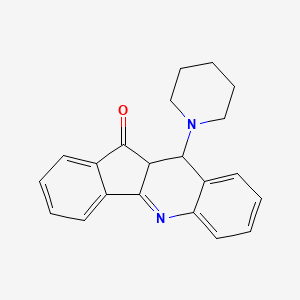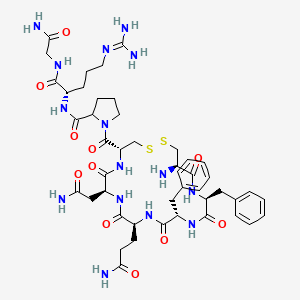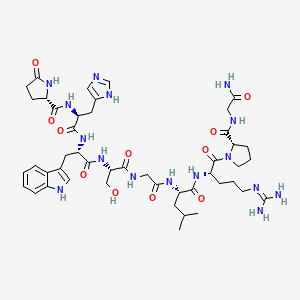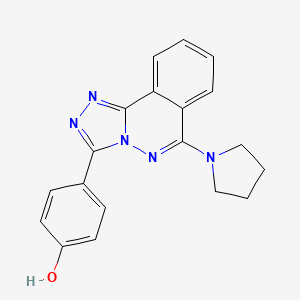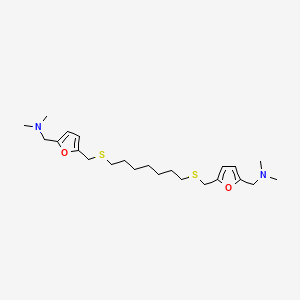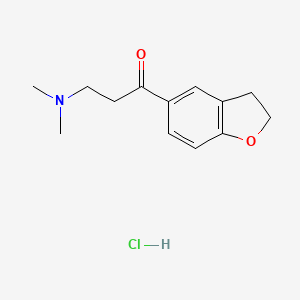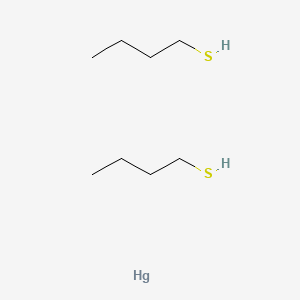
Bis(butylthio)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(butylthio)mercury is an organomercury compound with the chemical formula ( \text{C}8\text{H}{18}\text{HgS}_2 ) It is characterized by the presence of two butylthio groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
Bis(butylthio)mercury can be synthesized through the reaction of mercuric acetate with butylthiol. The reaction typically involves the following steps:
Preparation of Mercuric Acetate Solution: Dissolve mercuric acetate in an appropriate solvent such as ethanol.
Addition of Butylthiol: Slowly add butylthiol to the mercuric acetate solution while stirring.
Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Bis(butylthio)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury sulfide and butyl sulfoxide.
Reduction: Reduction reactions can convert this compound to elemental mercury and butylthiol.
Substitution: The butylthio groups can be substituted with other thiol groups or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various thiols or ligands can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Mercury sulfide and butyl sulfoxide.
Reduction: Elemental mercury and butylthiol.
Substitution: New organomercury compounds with different thiol or ligand groups.
科学的研究の応用
Bis(butylthio)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for investigating mercury toxicity.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a precursor for other organomercury compounds.
作用機序
The mechanism by which bis(butylthio)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, disrupting their normal function. This interaction can lead to the generation of reactive oxygen species (ROS), which further contribute to its biological effects.
類似化合物との比較
Similar Compounds
Bis(tert-butylthio)mercury: Similar structure but with tert-butyl groups instead of butyl groups.
Bis(phenylthio)mercury: Contains phenylthio groups instead of butylthio groups.
Bis(methylthio)mercury: Features methylthio groups instead of butylthio groups.
Uniqueness
Bis(butylthio)mercury is unique due to its specific butylthio groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis, catalysis, and biological studies.
特性
CAS番号 |
23601-34-5 |
|---|---|
分子式 |
C8H20HgS2 |
分子量 |
381.0 g/mol |
IUPAC名 |
butane-1-thiol;mercury |
InChI |
InChI=1S/2C4H10S.Hg/c2*1-2-3-4-5;/h2*5H,2-4H2,1H3; |
InChIキー |
AEJVHAVTEZQTOC-UHFFFAOYSA-N |
正規SMILES |
CCCCS.CCCCS.[Hg] |
関連するCAS |
109-79-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




